6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially saturated, with a methyl group at the 6th position and an isopropyl group at the 2nd position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-isopropylaniline with acetone in the presence of an acid catalyst can lead to the formation of the desired tetrahydroquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce halogenated tetrahydroquinolines.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.
6-Methyl-2-(propan-2-yl)pyrimidin-4-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
6-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-9(2)12-7-5-11-8-10(3)4-6-13(11)14-12/h4,6,8-9,12,14H,5,7H2,1-3H3 |
InChI Key |
GBCDMSOCEGLHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2)C(C)C |
Origin of Product |
United States |
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